N'-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide
Description
N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a bromobenzenesulfonohydrazide moiety, making it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20BrN3O2S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C18H20BrN3O2S/c19-16-6-8-18(9-7-16)25(23,24)21-20-17-10-12-22(13-11-17)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 |
InChI Key |
SQVLVUFERXBJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNS(=O)(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 4-bromobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions for several hours. The product is then isolated through crystallization or other purification methods .
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to interact with estrogen receptors, forming non-bonding interactions with active site residues . These interactions can inhibit the activity of the receptor, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide
- N’-(1-benzylpiperidin-4-ylidene)acetohydrazide
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide is unique due to the presence of the bromobenzenesulfonohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
